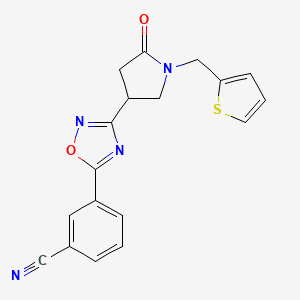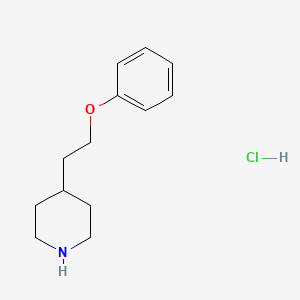![molecular formula C20H16Cl2N2O2 B2731443 N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide CAS No. 338754-35-1](/img/structure/B2731443.png)
N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Physical and Chemical Properties Analysis
The molecular formula of “N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is C20H16Cl2N2O2 and its molecular weight is 387.26 .Scientific Research Applications
Charge Transfer Complex Formation
Research has shown that compounds similar to N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can form charge transfer complexes. For instance, 1-Benzyl-3-carboxamide-pyridinium chloride interacts with 1-benzyl-1,4-dihydronicotinamide to form an exothermic complex, indicating potential applications in understanding coenzyme interactions and designing biomimetic materials (Cilento & Schreier, 1964).
Histone Deacetylase Inhibition for Anticancer Applications
N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide-related compounds have been explored for their role as histone deacetylase (HDAC) inhibitors. Such inhibitors, like MGCD0103, selectively inhibit HDACs involved in cancer cell proliferation, suggesting applications in anticancer drug development (Zhou et al., 2008).
Functionalization and Cyclization Reactions
The compound's structural analogs participate in functionalization reactions with various reagents, leading to diverse chemical entities. These reactions are valuable for synthetic chemistry, providing pathways to novel materials and therapeutic agents (Yıldırım et al., 2005).
Reductive Cleavage Applications
Studies demonstrate that aromatic N-benzyl carboxamides, related to N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, undergo facilitated reduction, leading to cleavage of C(O)-N bonds. This reactivity is leveraged in organic synthesis, particularly in the synthesis of Boc-protected amines, highlighting its utility in the development of synthetic methodologies (Ragnarsson et al., 2001).
Antimicrobial Activity
Compounds structurally related to N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide have been evaluated for their antimicrobial activities, showcasing the potential of such molecules in the development of new antimicrobial agents (Mobinikhaledi et al., 2006).
Photocatalytic Degradation Studies
The pyridine structure within N-benzyl-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is of interest in photocatalysis research. Studies on related pyridine compounds under TiO2 photocatalysis have shown rapid degradation, suggesting applications in environmental remediation and the development of photocatalytic materials (Maillard-Dupuy et al., 1994).
Mechanism of Action
Properties
IUPAC Name |
N-benzyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c21-17-9-8-15(11-18(17)22)13-24-10-4-7-16(20(24)26)19(25)23-12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPQKLTZJCJHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3,3'-DIMETHOXY-4'-(5-NITROTHIOPHENE-2-AMIDO)-[1,1'-BIPHENYL]-4-YL]-5-NITROTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2731360.png)


![N-(4-methoxyphenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731365.png)
![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2731369.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731371.png)
![1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2731372.png)


![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
